molecular formula C28H24F4N4 B14997419 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B14997419
M. Wt: 492.5 g/mol
InChI Key: YGLWKVDJAAQUJZ-UHFFFAOYSA-N
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Description

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group, a fluorophenyl group, and a trifluoromethyl group on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperazine Ring: Starting with a suitable diamine, cyclization reactions can be employed to form the piperazine ring.

    Substitution Reactions: The piperazine ring is then substituted with a diphenylmethyl group using reagents such as diphenylmethyl chloride in the presence of a base.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.

    Introduction of Fluorophenyl and Trifluoromethyl Groups: These groups are introduced via nucleophilic substitution reactions using reagents like 4-fluorobenzyl chloride and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated reagents and bases such as sodium hydride or potassium carbonate are frequently used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxyacetic acid: Known for its antihistamine properties.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.

Uniqueness

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is unique due to the combination of its structural features, which confer specific biological activities and chemical properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H24F4N4

Molecular Weight

492.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C28H24F4N4/c29-23-13-11-20(12-14-23)24-19-25(28(30,31)32)34-27(33-24)36-17-15-35(16-18-36)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,26H,15-18H2

InChI Key

YGLWKVDJAAQUJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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